4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
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Overview
Description
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound known for its potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with glycine to form 3,4-dichlorobenzamidoacetyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazone derivative. Finally, the hydrazone is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furan rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(4-Chlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
- 4-((2-(2-(3-Chlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
- 4-((2-(2-(2-Chlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
Uniqueness
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to the presence of both dichlorobenzamido and furan-2-carboxylate groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
881468-73-1 |
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Molecular Formula |
C21H15Cl2N3O5 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H15Cl2N3O5/c22-16-8-5-14(10-17(16)23)20(28)24-12-19(27)26-25-11-13-3-6-15(7-4-13)31-21(29)18-2-1-9-30-18/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+ |
InChI Key |
FYVRIWWUPISZPS-OPEKNORGSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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